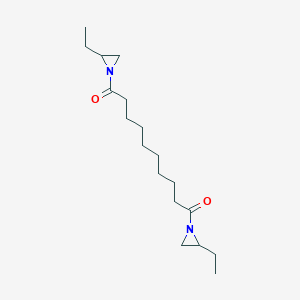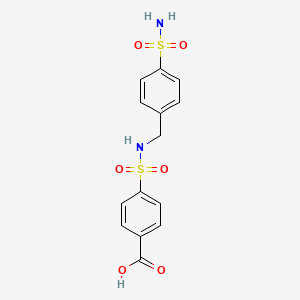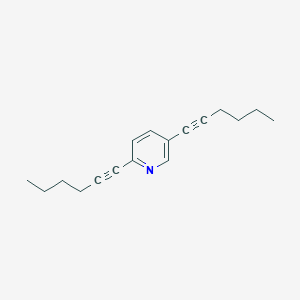
2,5-di-1-Hexynylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-di-1-Hexynylpyridine is a chemical compound with the molecular formula C₁₇H₂₁N It is a derivative of pyridine, characterized by the presence of two hexynyl groups attached to the 2 and 5 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-di-1-Hexynylpyridine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones. This method is favored due to the availability of the starting materials and the efficiency of the reaction . The reaction conditions often include the use of aldehydes or ortho esters as substrates, and the process may involve the transformation of a 1,2,4-triazine ring into a pyridine ring through an aza-Diels–Alder reaction with various dienophiles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2,5-di-1-Hexynylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: This involves the replacement of one functional group with another, which can be achieved through various chemical processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type For example, oxidation may yield pyridine oxides, while reduction can produce different pyridine derivatives
Aplicaciones Científicas De Investigación
2,5-di-1-Hexynylpyridine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,5-di-1-Hexynylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in catalysis and other chemical processes. Additionally, the compound’s derivatives may interact with biological targets, affecting cellular pathways and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2,5-di-1-Hexynylpyridine can be compared with other similar compounds, such as:
2,5-Di(het)arylpyridines: These compounds share a similar pyridine core but differ in the substituents attached to the ring.
2,5-Diaryl-substituted Pyridines: These compounds have aryl groups instead of hexynyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H21N |
|---|---|
Peso molecular |
239.35 g/mol |
Nombre IUPAC |
2,5-bis(hex-1-ynyl)pyridine |
InChI |
InChI=1S/C17H21N/c1-3-5-7-9-11-16-13-14-17(18-15-16)12-10-8-6-4-2/h13-15H,3-8H2,1-2H3 |
Clave InChI |
MMBIJROCYKMTJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC1=CN=C(C=C1)C#CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


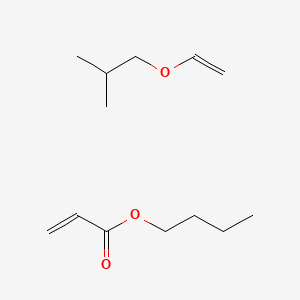
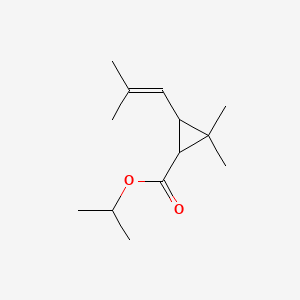
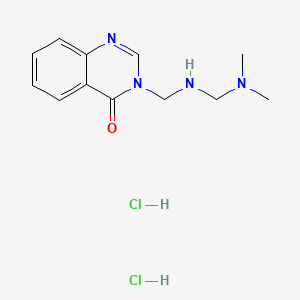
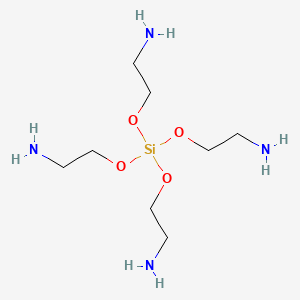

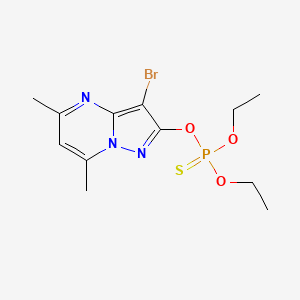
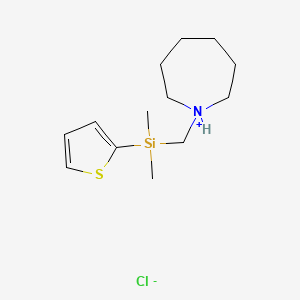
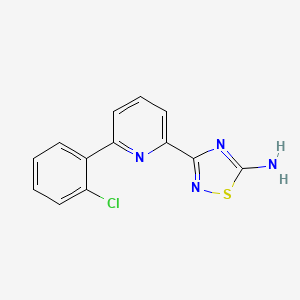
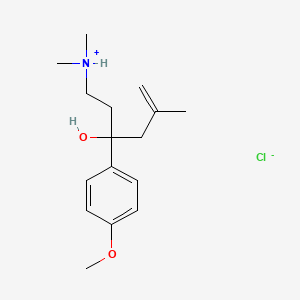
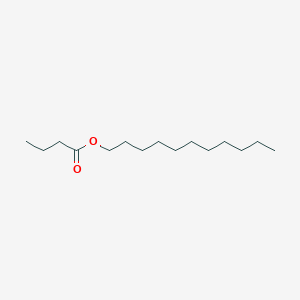
![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
